

# Realon: A Paradigm Shift in Long-Term Live-Cell Imaging

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## Compound of Interest

Compound Name:	realon
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In the realm of cellular biology and drug development, the ability to observe cellular processes in real-time over extended periods is paramount. Long-term live-cell imaging provides invaluable insights into dynamic events such as cell signaling, proliferation, and the effects of therapeutic agents. However, this powerful technique is often hampered by the limitations of existing fluorescent probes, primarily phototoxicity and photobleaching, which can compromise cellular health and data integrity.<sup>[1][2][3][4]</sup>

This guide introduces **Realon**, a next-generation fluorescent probe engineered to overcome these critical challenges. We present a comprehensive comparison of **Realon** with established alternatives—genetically encoded fluorescent proteins (FPs) and conventional small molecule dyes—supported by experimental data and detailed protocols.

## Performance Comparison at a Glance

**Realon** demonstrates superior performance across key metrics essential for long-term imaging, offering researchers a tool that provides brighter, more stable signals with minimal impact on cell viability.

Performance Metric	Realon Probe	Fluorescent Proteins (e.g., eGFP)	Small Molecule Dyes (e.g., SiR-DNA)
Photostability (Half-life under continuous illumination)	> 18 hours	1 - 5 minutes	10 - 30 minutes
Cytotoxicity (Cell viability after 72h continuous imaging)	> 98%	~90% (overexpression stress)	~85% (off-target effects)
Relative Brightness (Quantum Yield x Extinction Coefficient)	$\sim 1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	$\sim 0.8 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	$\sim 1.0 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$
Signal-to-Noise Ratio	High	Moderate	High
Wavelength	Far-Red / Near-Infrared	Varies (Green to Red)	Far-Red

## Key Advantages of Realon

- Unprecedented Photostability:** **Realon's** core structure is engineered for exceptional resistance to photobleaching, enabling continuous imaging for days rather than hours without significant signal loss. This allows for the uninterrupted tracking of slow biological processes.
- Minimal Phototoxicity:** Operating in the far-red to near-infrared spectrum, **Realon** minimizes the generation of reactive oxygen species that are damaging to cells.<sup>[2][5][6]</sup> This ensures that observed cellular behaviors are a true representation of the biological process, not an artifact of imaging-induced stress.
- Superior Brightness and Clarity:** With a high quantum yield and excellent signal-to-noise ratio, **Realon** probes provide the bright, crisp images necessary to resolve fine subcellular details over long durations.
- Versatile and Specific Labeling:** **Realon** is available with a variety of targeting moieties, allowing for precise and specific labeling of organelles and proteins of interest without the

need for genetic modification.

## Experimental Protocols

To substantiate the performance claims of **Realon**, we provide the methodologies for two key experiments.

### Long-Term Cytotoxicity Assay

This protocol assesses the impact of the **Realon** probe on cell viability over a 72-hour imaging period compared to a standard small molecule dye.

Objective: To quantify and compare the cytotoxicity of **Realon-Mito** (targeting mitochondria) with a conventional far-red mitochondrial dye.

Methodology:

- Cell Culture: Plate HeLa cells in a 96-well, glass-bottom imaging plate at a density of 5,000 cells per well. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO<sub>2</sub>).
- Labeling:
  - For the **Realon** group, add **Realon-Mito** to the culture medium at a final concentration of 100 nM.
  - For the control group, add a conventional SiR-based mitochondrial dye at a final concentration of 100 nM.
  - Incubate both groups for 30 minutes at 37°C.
- Imaging Setup:
  - Place the 96-well plate in a live-cell imaging system equipped with an environmental chamber.
  - Set the imaging parameters: 640 nm excitation laser at 5% power, 100 ms exposure time.
  - Acquire images every 30 minutes for 72 hours.

- Viability Assessment:
  - After 72 hours, add a cell-impermeant nuclear stain (e.g., Propidium Iodide) to all wells to label dead cells.
  - Add a cell-permeant nuclear stain (e.g., Hoechst 33342) to all wells to label the total cell population.
  - Acquire final images in the appropriate channels.
- Data Analysis:
  - Use image analysis software to count the total number of cells (Hoechst-positive) and the number of dead cells (Propidium Iodide-positive) in each well.
  - Calculate the percentage of viable cells for each condition.

## Real-Time Monitoring of GPCR Internalization

This protocol details the use of **Realon** to track the internalization of a G-protein coupled receptor (GPCR) in response to agonist stimulation over 24 hours.

Objective: To visualize and quantify the trafficking of a specific GPCR from the plasma membrane to endosomes following ligand binding.

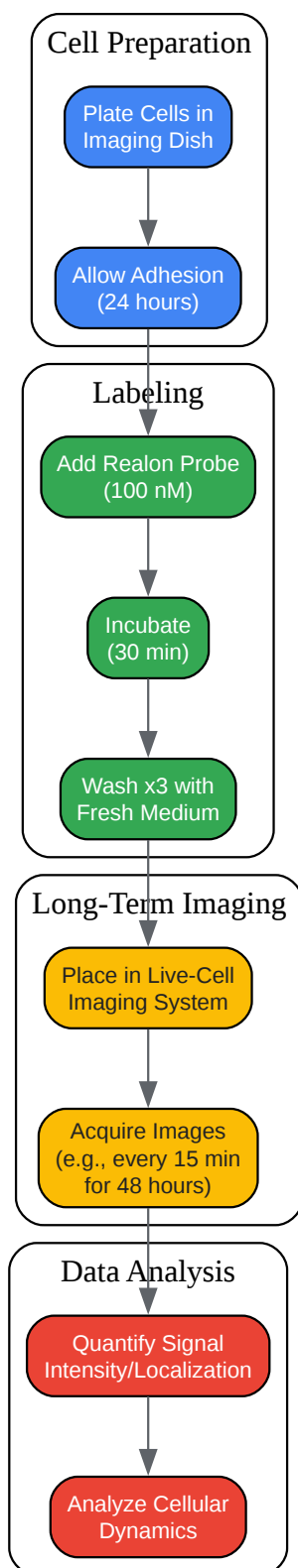
Methodology:

- Cell Preparation: Use a cell line stably expressing a GPCR of interest tagged with a SNAP-tag®. Plate cells in an 8-well imaging chamber.
- Labeling:
  - Label the SNAP-tagged GPCR by incubating the cells with **Realon**-SNAP (100 nM) for 30 minutes at 37°C.
  - Wash the cells three times with fresh, phenol red-free culture medium to remove any unbound probe.<sup>[7]</sup>

- Imaging and Stimulation:
  - Begin imaging using a confocal microscope equipped with a 640 nm laser. Acquire a baseline image of the GPCR distribution on the plasma membrane.
  - Add the specific GPCR agonist to the imaging chamber at its effective concentration (e.g., 10  $\mu$ M).
  - Immediately begin time-lapse imaging, acquiring images every 5 minutes for 24 hours.
- Data Analysis:
  - Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus the intensity in intracellular vesicles over time.
  - Plot the change in localization to determine the kinetics of receptor internalization and recycling.

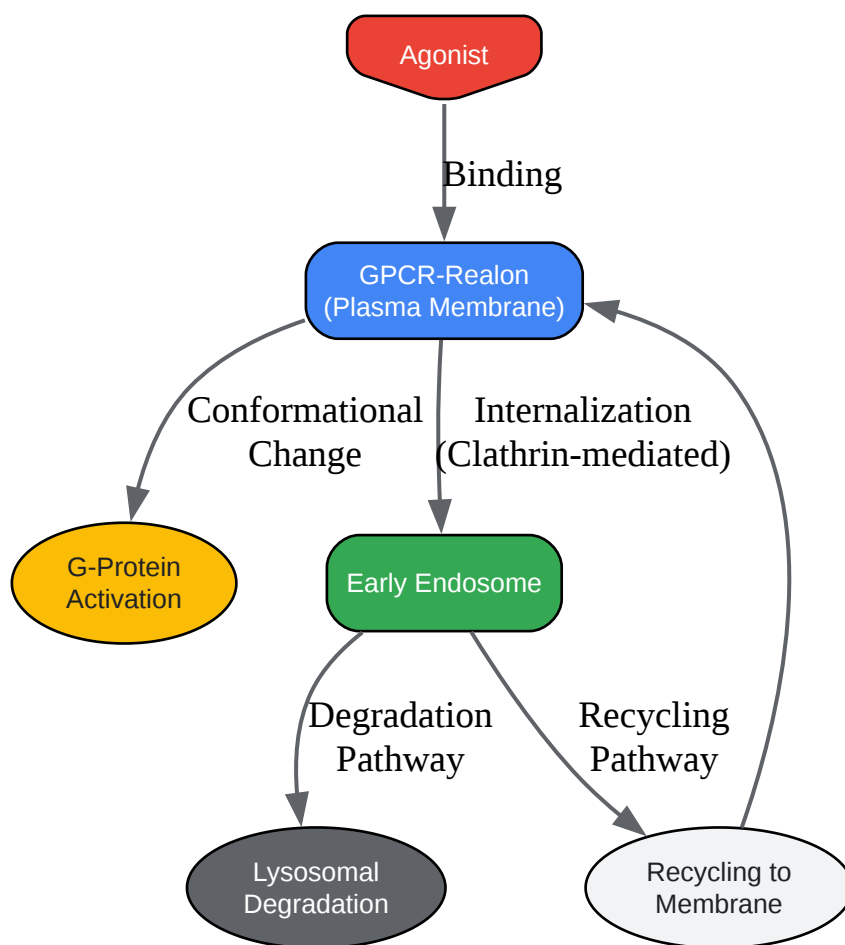
## Visualizing Experimental Design and Biological Pathways

Clear visual representations of workflows and biological pathways are essential for experimental design and data interpretation.



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Caption: Workflow for a long-term imaging experiment using **Realon** probes.



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Caption: Monitoring GPCR trafficking with **Realon** after agonist stimulation.

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